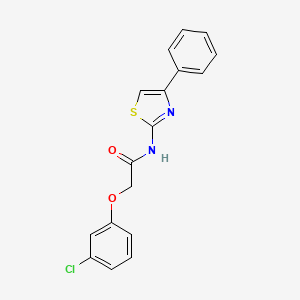![molecular formula C17H25N5O4 B5518305 2-{3-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)carbonyl]-5-methyl-1H-pyrazol-1-yl}-N-methylacetamide](/img/structure/B5518305.png)
2-{3-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)carbonyl]-5-methyl-1H-pyrazol-1-yl}-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves intricate reactions, such as the unexpected formation of trifluoromethylated pyrazoles from ethyl 2-diazo-4,4,4-trifluoroacetoacetate reacting with N,N-diethylamino-prop-1-yne, leading to a pyrazole through an unusual pathway involving intramolecular cyclisation and a [1,5]-shift (Guillaume et al., 1994). Another synthesis route involves cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, forming 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives, which then undergo further reactions to yield tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule is characterized by complex spirocyclic frameworks. For example, the crystal structure analysis of spiroimidazolone-based antagonists shows the molecule's conformation and the spatial arrangement of its cyclic rings, providing insights into its molecular geometry (Demong et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving the compound's framework, such as the spirocyclization of 4,5-diaroyl-1H-pyrrole-2,3-diones with acyclic enamines, lead to derivatives with significant biological activities. These reactions highlight the compound's reactivity and potential for functionalization (Silaichev et al., 2013).
Applications De Recherche Scientifique
Radiotracer Development for NOP Receptor Studies
The identification of radiotracers like [(3)H]PF-7191 for the nociceptin opioid peptide (NOP) receptor signifies a breakthrough in receptor occupancy studies. This compound, with its high NOP binding affinity, excellent selectivity, and good brain permeability, underscores the potential of similar compounds in neuropharmacology, particularly for in vivo receptor occupancy measurements and PET imaging (Lei Zhang et al., 2014).
Antimicrobial Agent Synthesis
Research on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety showcases the antimicrobial potential of these compounds. The synthesis process reveals how structural variations can lead to compounds with significant antibacterial and antifungal activities, indicating a path for developing new antimicrobial agents (E. Darwish et al., 2014).
Electrophilic Amination and Regioselective Synthesis
Studies on electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane provide insights into the chemical reactivity of spiro-compounds, which are crucial for the synthesis of complex organic molecules. These reactions enable the introduction of amines into various substrates, offering a versatile method for constructing nitrogen-containing compounds (S. Andreae et al., 1992).
Diazaspiro[4.4]nona and Tetrazaspiro[4.5]deca Derivative Synthesis
The synthesis of diazaspiro[4.4]nona and tetrazaspiro[4.5]deca derivatives through cycloaddition reactions and subsequent transformations illustrates the utility of spiro-compounds in creating complex heterocyclic structures. These processes highlight the chemical diversity and potential applications of spiro-compounds in medicinal chemistry and drug design (A. Farag et al., 2008).
Propriétés
IUPAC Name |
2-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carbonyl)-5-methylpyrazol-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-4-20-11-17(26-16(20)25)5-7-21(8-6-17)15(24)13-9-12(2)22(19-13)10-14(23)18-3/h9H,4-8,10-11H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYIQKLEKVNPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=NN(C(=C3)C)CC(=O)NC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)
![2,6-dichloro-N'-[3-(hydroxymethyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5518231.png)

![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)
![2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5518248.png)

![2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B5518266.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5518273.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)

![3-isobutyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5518284.png)

![N'-[1-(3,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5518297.png)
![N-ethyl-2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5518312.png)